molecular formula C8H6F3NO B1394898 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one CAS No. 749257-78-1

1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one

Cat. No. B1394898
M. Wt: 189.13 g/mol
InChI Key: DOZJVJQXOFNIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07488740B2

Procedure details

2-cyano-3-trifluoromethylpyridine (179 g; 1.04 mol) and THF (1200 mL) are combined in a 5.0 liter flask and cooled with and ice and salt mixture. 3.0 M MeMgI/Et2O (694 mL) is added drop wise over a period of 90 minutes while maintaining the inside temperature of the reaction mixture below 5° C. After the addition, the reaction mixture is stirred at 0° C. for another 30 minutes, and is then slowly poured over 3.0 kg of crushed ice in a 12 liter vessel with stirring (6° C.). The undissolved magnesium salts from the original reaction vessel are quenched with ice (750 g) and transferred to the 12 liter vessel. The resulting mixture is acidified with 6.0 N aq. HCl to pH 2.0 and stirred for 30 minutes at <10° C. The mixture is then extracted with EtOAc (5×1 liters), and the combined extracts are washed with brine (1.5 liters) and dried with Na2SO4 (500 g). The dried extract is filtered and concentrated in vacuum at 40° C. to afford a dark brown oil. The crude product is distilled under vacuum to give 2-acetyl-3-trifluoromethylpyridine as a clear pale yellow liquid.
Quantity
179 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
MeMgI Et2O
Quantity
694 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:6]=[CH:5][N:4]=1)#N.[CH3:13][Mg]I.CC[O:18][CH2:19][CH3:20]>C1COCC1>[C:19]([C:20]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:6]=[CH:5][N:4]=1)(=[O:18])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
179 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1C(F)(F)F
Name
Quantity
1200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
MeMgI Et2O
Quantity
694 mL
Type
reactant
Smiles
C[Mg]I.CCOCC
Step Three
Name
ice
Quantity
3 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 0° C. for another 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with and ice and salt mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the inside temperature of the reaction mixture below 5° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
with stirring (6° C.)
CUSTOM
Type
CUSTOM
Details
The undissolved magnesium salts from the original reaction vessel are quenched with ice (750 g)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at <10° C
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with EtOAc (5×1 liters)
WASH
Type
WASH
Details
the combined extracts are washed with brine (1.5 liters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4 (500 g)
EXTRACTION
Type
EXTRACTION
Details
The dried extract
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum at 40° C.
CUSTOM
Type
CUSTOM
Details
to afford a dark brown oil
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C1=NC=CC=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.